(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide
CAS No.: 2057509-72-3
Cat. No.: VC0520076
Molecular Formula: C22H28ClN5O2
Molecular Weight: 429.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2057509-72-3 |
|---|---|
| Molecular Formula | C22H28ClN5O2 |
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)/t14-,15+/m0/s1 |
| Standard InChI Key | AVIWDYSJSPOOAR-LSDHHAIUSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl |
| SMILES | CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl |
| Canonical SMILES | CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide is a complex organic compound with several important identifiers that facilitate its recognition in scientific literature and chemical databases. The molecule is registered with CAS number 2057509-72-3, providing a unique identifier in chemical substance databases. This compound is also known by several synonyms including AZD4573, zemirciclib, and AZD4573 free base in the pharmaceutical research community .
The molecular formula C22H28ClN5O2 indicates the atomic composition of the molecule, consisting of 22 carbon atoms, 28 hydrogen atoms, 1 chlorine atom, 5 nitrogen atoms, and 2 oxygen atoms . This particular arrangement of atoms contributes to the compound's molecular weight of 429.9 g/mol, which places it in the medium-sized molecule category typical of many pharmaceutical compounds. The IUPAC name provides the standardized nomenclature that precisely describes the compound's structure, highlighting its key functional groups and stereochemical configuration at the cyclohexane ring.
Structural Features and Stereochemistry
The structure of this compound contains several notable features that contribute to its biological activity and chemical properties. The molecule possesses a cyclohexane ring with specific stereochemistry at positions 1 and 3, designated as (1S,3R), which is crucial for its biological activity and receptor interactions . This stereochemical configuration impacts the three-dimensional orientation of the molecule, directly affecting how it binds to its target protein CDK9.
The molecule contains multiple functional groups including an acetamido group (-NHCOCH3) at the 3-position of the cyclohexane ring and a carboxamide linkage (-CONH-) connecting the cyclohexane ring to the pyridine moiety. Additionally, the compound contains a complex heterocyclic system comprising a pyridine ring with a chloro substituent and a dihydropyrrolo[1,2-b]pyrazole ring system with dimethyl substitution . These structural elements contribute to the compound's ability to interact with specific biological targets through hydrogen bonding, π-stacking interactions, and hydrophobic contacts.
Physical and Chemical Properties
Basic Physicochemical Parameters
The physical and chemical properties of (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide significantly influence its behavior in biological systems and its utility in pharmaceutical applications. Based on its structure, the compound exhibits specific physicochemical characteristics that can be tabulated as follows:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 429.9 g/mol | Affects absorption and distribution in biological systems |
| Molecular Formula | C22H28ClN5O2 | Defines atomic composition |
| Appearance | Not specified in sources | Typically a solid for similar compounds |
| Purity | >98% | Standard for research-grade materials |
| Solubility | Not specified in sources | Likely moderate in organic solvents due to structure |
| InChI Key | AVIWDYSJSPOOAR-LSDHHAIUSA-N | Unique identifier for database searches |
Synthesis and Production
Synthetic Approaches
The synthesis of (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide requires sophisticated organic chemistry techniques due to its complex structure and specific stereochemistry. The synthesis typically involves multiple steps that must be carefully controlled to ensure the correct stereochemical configuration at the cyclohexane ring positions. The process generally involves the formation of the pyrrolo[1,2-b]pyrazole ring system, followed by its attachment to the appropriately substituted pyridine moiety, and subsequent incorporation of the stereochemically defined cyclohexane component bearing the acetamido and carboxamide functionalities.
Biological Activity and Mechanism of Action
CDK9 Inhibition Mechanism
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide, known as zemirciclib, functions as a selective and short-acting inhibitor of cyclin-dependent kinase 9 (CDK9) . CDK9 serves as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating RNA polymerase II-mediated transcription elongation . By binding to CDK9, zemirciclib blocks its phosphorylation and kinase activity, preventing the activation of RNA polymerase II by P-TEFb.
This inhibition specifically targets the phosphorylation of RNA polymerase II at serine 2 (p-Ser2-RNAPII), a critical modification that enables transcriptional elongation . The selective nature of CDK9 inhibition represents an important advancement in targeting transcriptional processes in cancer cells while potentially minimizing off-target effects associated with broader CDK inhibition. The compound's ability to specifically target CDK9 among the diverse family of cyclin-dependent kinases highlights the precision of its molecular design.
Antineoplastic Activity
The inhibition of CDK9 by zemirciclib leads to the suppression of transcription of various anti-apoptotic proteins that are often overexpressed in cancer cells . Many tumor cells demonstrate dependency on these anti-apoptotic proteins for survival, making them particularly vulnerable to CDK9 inhibition. By preventing the production of these survival factors, zemirciclib induces cell cycle arrest and promotes apoptosis (programmed cell death) in susceptible cancer cells.
This mechanism of action distinguishes zemirciclib from conventional cytotoxic chemotherapies, as it targets a specific regulatory mechanism that cancer cells rely on, potentially offering a more selective approach to cancer treatment. The compound's activity profile suggests potential effectiveness against malignancies characterized by dysregulated transcriptional processes and dependence on anti-apoptotic proteins, which includes various types of aggressive and treatment-resistant cancers.
Pharmaceutical Development
Clinical Investigation Status
Zemirciclib (AZD4573) has progressed to Phase II clinical trials, indicating significant advancement in its development pipeline and preliminary evidence of acceptable safety and potential efficacy in humans . This progression beyond Phase I trials suggests that the compound has demonstrated a manageable safety profile and possibly preliminary signals of therapeutic activity in initial human studies. The compound has at least one investigational indication being pursued in clinical trials, highlighting its potential therapeutic value in treating specific disease conditions .
The advancement to Phase II represents a critical milestone in pharmaceutical development, as many candidate compounds fail to progress beyond Phase I due to safety concerns or lack of biological activity. The continued development of zemirciclib indicates ongoing interest in its potential as a therapeutic agent and justifies the resources invested in its further evaluation.
Research Applications
Biochemical Research Tools
Beyond its potential therapeutic applications, (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide serves as a valuable tool for fundamental biochemical research. Its selective activity against CDK9 makes it useful for investigating transcriptional regulation mechanisms in various biological systems. Researchers can employ this compound to study the specific effects of CDK9 inhibition on cellular processes, gene expression patterns, and downstream biological responses.
The compound's utility extends to understanding the role of P-TEFb and RNA polymerase II in both normal cellular functions and disease states. By providing a selective means to interrupt specific transcriptional processes, the compound enables researchers to dissect complex cellular signaling networks and regulatory mechanisms. These investigations contribute to our fundamental understanding of transcriptional regulation and may reveal new insights into disease mechanisms and potential therapeutic targets.
Comparative Analysis with Related Compounds
Structural Similarities and Differences
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide shares certain structural elements with other compounds containing the (1S,3R)-3-acetamido-cyclohexane-1-carboxamide scaffold, but differs in the nature of the N-substituent on the carboxamide group. For instance, while this compound features a complex heterocyclic system (5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl) as the N-substituent, simpler related compounds might contain less elaborate substituents .
The presence of the dihydropyrrolo[1,2-b]pyrazole system in this compound represents a distinctive structural feature that likely contributes to its specific binding interactions with CDK9. This heterocyclic system, combined with the pyridine ring, creates a unique three-dimensional structure that enables selective target engagement.
Future Research Directions
Optimization Opportunities
Future research on (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide may focus on several aspects of optimization. Structure-activity relationship studies could explore modifications to different regions of the molecule to enhance potency, selectivity, or pharmacokinetic properties. For example, alterations to the dihydropyrrolo[1,2-b]pyrazole system or substitutions on the pyridine ring might fine-tune the compound's interaction with CDK9 or modify its metabolic stability.
Additionally, pharmaceutical formulation research could address delivery challenges and optimize the compound's bioavailability. Given its complex structure and likely mixed hydrophilic-lipophilic character, innovative formulation approaches might be necessary to ensure effective delivery to target tissues. The development of prodrug derivatives or alternative salt forms could also be explored to enhance the compound's pharmaceutical properties.
Expanding Therapeutic Applications
As research on this compound progresses, exploration of its potential in combination therapies represents an important direction. The compound's mechanism of inhibiting anti-apoptotic protein expression could synergize with other cancer therapies that work through complementary mechanisms. Investigating such combinations could identify strategies to enhance therapeutic efficacy, overcome resistance mechanisms, or reduce required dosages of individual agents.
Furthermore, expanding the investigation of this compound to additional cancer types or other disease areas where CDK9 inhibition might prove beneficial could uncover new therapeutic applications. Precision medicine approaches, identifying specific biomarkers that predict sensitivity to CDK9 inhibition, could help direct the compound's clinical development toward patient populations most likely to benefit from this therapeutic approach.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume